

A Comparative Analysis of DMT-on versus DMT-off Purification of Synthetic Oligonucleotides

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Compound of Interest

Compound Name: DMT-dT

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Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a stepwise process that, while highly efficient, inevitably results in a heterogeneous mixture of the desired full-length product and various impurities. These impurities primarily consist of shorter, "failure" sequences (n-1, n-2, etc.), incompletely deprotected oligonucleotides, and small molecule by-products from the synthesis and cleavage steps. For the majority of research, diagnostic, and therapeutic applications, the purity of the synthetic oligonucleotide is paramount to ensure experimental accuracy and safety. The two most prevalent strategies for the purification of these synthetic nucleic acids are DMT-on and DMT-off, each with distinct advantages and suited for different applications.

The dimethoxytrityl (DMT) group is a bulky, lipophilic protecting group attached to the 5'-terminus of the oligonucleotide during synthesis. The choice to either retain this group during the initial purification step (DMT-on) or remove it prior to purification (DMT-off) dictates the chromatographic strategy employed. This application note provides a detailed comparison of these two approaches, complete with quantitative data, experimental protocols, and workflow diagrams to guide the user in selecting the optimal purification method for their specific needs.

Principle of a DMT-on versus DMT-off Purification

In DMT-on purification, the final 5'-DMT group is intentionally left on the full-length oligonucleotide.^[1] This imparts a significant hydrophobic character to the target molecule, allowing for its selective retention on a reverse-phase chromatographic support.^[1] Shorter failure sequences, which are capped during synthesis and therefore lack the 5'-DMT group, are more hydrophilic and are washed away.^[1] Following the removal of these impurities, the DMT group is cleaved from the purified oligonucleotide, typically on-column, and the final product is eluted.

Conversely, DMT-off purification involves the removal of the 5'-DMT group as the final step of solid-phase synthesis.^[2] In this case, the primary basis for separation is the overall charge of the oligonucleotide, which is proportional to its length (number of phosphate groups).^[3] Anion-exchange chromatography is the most common technique for DMT-off purification, where oligonucleotides are separated based on their differential interaction with a positively charged stationary phase.^[3]

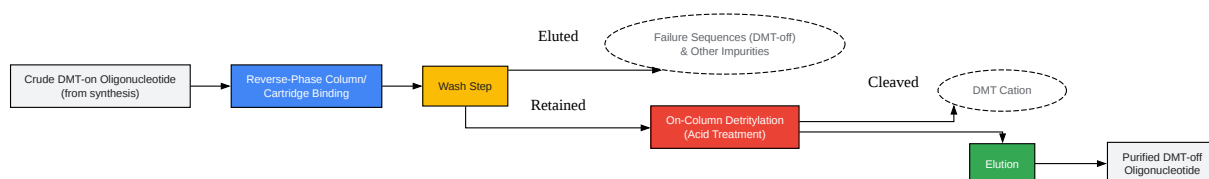
Comparative Data

The choice between DMT-on and DMT-off purification often depends on the desired purity, yield, length of the oligonucleotide, and the available instrumentation. The following table summarizes quantitative data from various studies to provide a comparative overview of the two methods.

Purification Method	Oligonucleotide Type & Length	Initial Purity	Final Purity	Yield	Reference
DMT-on (SPE Cartridge)	21mer RNA	76.7%	97.5% - 98.5%	63.5% - 66.5%	[4]
DMT-on (SPE Cartridge)	16mer Phosphorothioate	Not Specified	81%	Not Specified	[5]
DMT-on (HIC)	20mer DNA	~55%	>99%	97%	[6]
DMT-on (SMB Chromatography)	20mer Phosphorothioate	Not Specified	>99%	77%	[1]
DMT-off (Anion-Exchange HPLC)	Up to 40 bases	Not Specified	Generally high, but resolution decreases with length	Not Specified	

Experimental Workflows and Logical Relationships

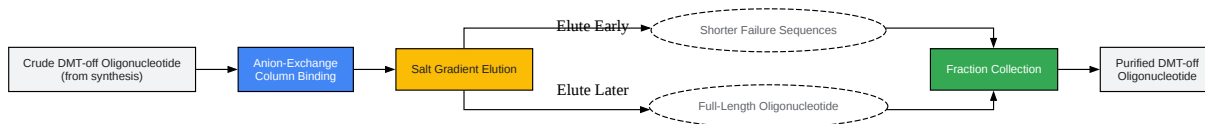
DMT-on Purification Workflow



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DMT-off Purification Workflow

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DMT-off Purification Workflow

Experimental Protocols

Protocol 1: DMT-on Purification using Reverse-Phase Solid-Phase Extraction (SPE) Cartridge

This protocol is a general guideline and may require optimization based on the specific oligonucleotide and cartridge used.

Materials:

- Crude DMT-on oligonucleotide solution (post-synthesis and deprotection in ammonium hydroxide)
- Reverse-Phase SPE Cartridge
- Acetonitrile (ACN)
- 2M Triethylammonium Acetate (TEAA), pH 7.0
- Wash Solution 1: 1.5% Ammonium Hydroxide in water
- Wash Solution 2: Nuclease-free water

- Detritylation Solution: 3% Trifluoroacetic Acid (TFA) in water
- Elution Buffer: 20% Acetonitrile in nuclease-free water
- Vacuum manifold or syringe

Procedure:

- Cartridge Conditioning: a. Pass 1-2 column volumes of Acetonitrile through the cartridge. b. Equilibrate the cartridge by passing 2-3 column volumes of 2M TEAA through it.[\[5\]](#)
- Sample Loading: a. Dilute the crude oligonucleotide solution with an equal volume of 2M TEAA. b. Load the diluted sample onto the cartridge at a slow, dropwise rate. The DMT-on oligonucleotide will bind to the reverse-phase sorbent.
- Washing: a. Wash the cartridge with 2-3 column volumes of 1.5% ammonium hydroxide solution to remove unbound failure sequences and other hydrophilic impurities.[\[5\]](#) b. Wash the cartridge with 2-3 column volumes of nuclease-free water to remove the ammonium hydroxide.[\[5\]](#)
- On-Column Detritylation: a. Slowly pass 1-2 column volumes of 3% TFA solution through the cartridge. The liberated DMT cation will often appear as a bright orange/pink band that is retained on the cartridge.[\[5\]](#) b. Allow the detritylation solution to remain in contact with the resin for 5-10 minutes. c. Wash the cartridge with 2-3 column volumes of nuclease-free water to remove the TFA.
- Elution: a. Elute the purified, detritylated oligonucleotide with 1-2 column volumes of 20% Acetonitrile.[\[5\]](#) b. Collect the eluate and quantify the oligonucleotide concentration.

Protocol 2: DMT-off Purification using Anion-Exchange HPLC

This protocol provides a general framework for the purification of DMT-off oligonucleotides. The specific salt gradient and flow rates may need to be optimized for different sequences and column dimensions.

Materials:

- Crude DMT-off oligonucleotide solution (lyophilized and reconstituted in nuclease-free water)
- Anion-Exchange HPLC column
- Mobile Phase A: Low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0)
- Mobile Phase B: High-salt buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0)
- HPLC system with a UV detector

Procedure:

- System and Column Equilibration: a. Equilibrate the HPLC system and the anion-exchange column with Mobile Phase A until a stable baseline is achieved.
- Sample Preparation and Injection: a. Dissolve the lyophilized crude DMT-off oligonucleotide in Mobile Phase A or nuclease-free water. b. Filter the sample through a 0.22 μm syringe filter to remove any particulate matter. c. Inject the prepared sample onto the equilibrated column.
- Chromatographic Separation: a. Begin the elution with 100% Mobile Phase A. b. Apply a linear gradient of increasing Mobile Phase B to elute the bound oligonucleotides. A typical gradient might be from 0% to 50% Mobile Phase B over 30-40 minutes. c. Monitor the elution profile at 260 nm. Shorter, less negatively charged failure sequences will elute earlier in the salt gradient, while the longer, more highly charged full-length product will elute later.^[3]
- Fraction Collection: a. Collect fractions corresponding to the main peak, which represents the full-length oligonucleotide.
- Post-Purification Processing: a. Analyze the collected fractions for purity using analytical HPLC or mass spectrometry. b. Pool the fractions containing the pure product. c. Desalt the pooled fractions using a suitable method such as size-exclusion chromatography or ethanol precipitation to remove the high salt concentration from the elution buffer.

Discussion and Recommendations

DMT-on Purification:

- **Advantages:** This method is generally rapid and can be performed using pre-packed SPE cartridges, making it suitable for high-throughput applications.[7] The separation is based on the distinct hydrophobicity of the DMT group, which provides excellent resolution between the full-length product and capped failure sequences.[2]
- **Disadvantages:** The acidic conditions required for detritylation can lead to depurination (loss of purine bases), especially for longer oligonucleotides or those with a high purine content.[3] Additionally, any failure sequences that were not successfully capped during synthesis will retain the DMT group and co-elute with the full-length product.

DMT-off Purification:

- **Advantages:** This method avoids the use of harsh acidic conditions post-synthesis, thereby minimizing the risk of depurination. Anion-exchange HPLC can provide excellent resolution of oligonucleotides based on their length.[3]
- **Disadvantages:** Anion-exchange chromatography often requires more extensive method development that can be sequence-dependent.[2] The resolution of this technique tends to decrease for longer oligonucleotides (typically >50 bases). The high salt concentrations used for elution necessitate a subsequent desalting step.

Recommendations:

- For short to medium-length oligonucleotides (up to 50 bases) where high purity is required and the risk of depurination is a concern, DMT-off anion-exchange HPLC is a robust option.
- For routine purification of standard oligonucleotides and high-throughput applications, DMT-on SPE cartridge purification offers a good balance of speed, convenience, and purity.
- For long oligonucleotides (>50 bases), DMT-on reverse-phase HPLC is often preferred as the separation is less dependent on length compared to anion-exchange.[3] However, careful optimization of the detritylation step is crucial to minimize depurination.

Conclusion

Both DMT-on and DMT-off purification strategies are powerful tools for obtaining high-purity synthetic oligonucleotides. The choice between the two is a trade-off between speed,

resolution, the risk of side reactions, and the specific characteristics of the oligonucleotide being purified. By understanding the principles and protocols outlined in this application note, researchers can make an informed decision to select the most appropriate purification method for their downstream applications, ensuring the reliability and success of their experiments.

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